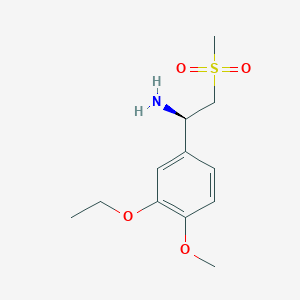
ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: is a heterocyclic compound with the molecular formula C7H8N2O4 This compound is part of the imidazole family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the condensation of ethyl glyoxylate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions, or it can be converted to other esters through transesterification reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for hydrolysis; methanol and an acid catalyst for transesterification.
Major Products Formed:
Oxidation: Ethyl 5-carboxy-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
Substitution: Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: Imidazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting metalloproteins’ function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: Contains a hydroxyl group instead of a formyl group, altering its reactivity and potential biological activity.
Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate:
Uniqueness: Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is unique due to the presence of both a formyl group and an ethyl ester group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Propriétés
IUPAC Name |
ethyl 5-formyl-2-oxo-1,3-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-6(11)5-4(3-10)8-7(12)9-5/h3H,2H2,1H3,(H2,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHAVQHYGSCQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586158 | |
| Record name | Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462095-37-0 | |
| Record name | Ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester](/img/structure/B3021157.png)












